1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine
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Overview
Description
1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromobenzyl group and a fluorobenzyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 2-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-4-(2-fluorobenzyl)piperazine
- 1-(4-Bromobenzyl)-4-(2-chlorobenzyl)piperazine
- 1-(4-Methylbenzyl)-4-(2-fluorobenzyl)piperazine
Uniqueness
1-(4-Bromobenzyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both bromine and fluorine atoms in its structure. This combination of halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H20BrFN2 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrFN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
InChI Key |
JLNHNNNPXXYDDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3F |
Origin of Product |
United States |
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